(2-Methoxyundecyl)(trimethyl)silane
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Overview
Description
(2-Methoxyundecyl)(trimethyl)silane is an organosilicon compound with the molecular formula C14H32OSi. It is a trialkylsilane derivative, characterized by the presence of a methoxy group attached to an undecyl chain, and a trimethylsilyl group. This compound is used in various chemical applications due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyundecyl)(trimethyl)silane typically involves the reaction of an appropriate alkyl halide with a trimethylsilyl reagent. One common method is the hydrosilylation of an alkene with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyundecyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various silanes, aldehydes, acids, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-Methoxyundecyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (2-Methoxyundecyl)(trimethyl)silane involves its ability to donate hydride ions or act as a radical initiator. The trimethylsilyl group stabilizes reactive intermediates through hyperconjugation, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the methoxy and undecyl groups.
Phenyl(trimethyl)silane: Contains a phenyl group instead of the methoxyundecyl chain.
Vinyl(trimethyl)silane: Features a vinyl group in place of the methoxyundecyl chain.
Uniqueness
(2-Methoxyundecyl)(trimethyl)silane is unique due to its combination of a long alkyl chain and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both hydrophobicity and reactivity .
Properties
CAS No. |
920753-75-9 |
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Molecular Formula |
C15H34OSi |
Molecular Weight |
258.51 g/mol |
IUPAC Name |
2-methoxyundecyl(trimethyl)silane |
InChI |
InChI=1S/C15H34OSi/c1-6-7-8-9-10-11-12-13-15(16-2)14-17(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
SKKUASLCBIKSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C[Si](C)(C)C)OC |
Origin of Product |
United States |
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